Laninamivir octanoate

Description

This compound has been used in trials studying the treatment of Asthma.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and has 2 investigational indications.

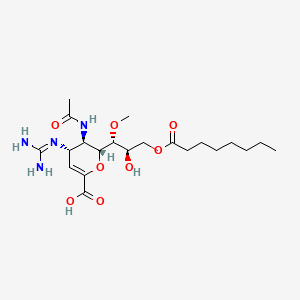

Structure

2D Structure

Properties

IUPAC Name |

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTIJASCFRNWCB-RMIBSVFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314719 | |

| Record name | Laninamivir octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203120-46-1 | |

| Record name | Laninamivir octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203120-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laninamivir octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203120461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laninamivir octanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11888 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Laninamivir octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANINAMIVIR OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E026V904RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Laninamivir Octanoate: A Long-Acting Neuraminidase Inhibitor for Influenza

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laninamivir octanoate is a long-acting, inhaled neuraminidase (NA) inhibitor approved for the treatment and prophylaxis of influenza. Administered as a prodrug, it is rapidly converted in the respiratory tract to its active metabolite, laninamivir. This active form exhibits potent inhibitory activity against a wide range of influenza A and B virus strains, including those resistant to other neuraminidase inhibitors like oseltamivir. A key feature of laninamivir is its prolonged retention in the lungs, allowing for a single-dose treatment regimen. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, preclinical and clinical efficacy, and detailed experimental protocols relevant to its study.

Mechanism of Action

This compound's therapeutic effect stems from the potent and sustained inhibition of the influenza virus neuraminidase enzyme by its active metabolite, laninamivir.[1] Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[1] By blocking this enzymatic activity, laninamivir prevents the spread of the virus to other cells in the respiratory tract, thereby curtailing the infection.

The long-acting nature of laninamivir is attributed to its slow dissociation from the neuraminidase enzyme and its prolonged retention within the respiratory tract following a single inhaled dose.[2]

Below is a diagram illustrating the influenza virus life cycle and the point of intervention for neuraminidase inhibitors.

Caption: Influenza virus life cycle and the inhibitory action of Laninamivir.

Pharmacokinetics and Pharmacodynamics

This compound is administered via inhalation as a dry powder or through a nebulizer.[3] Following administration, the prodrug is rapidly hydrolyzed to the active laninamivir in the respiratory tract.

Pharmacokinetic Profile

The pharmacokinetic parameters of this compound and its active metabolite, laninamivir, have been evaluated in healthy volunteers. A key characteristic is the rapid appearance of the prodrug in plasma, followed by a slower decline of the active metabolite, which exhibits a long half-life.[4]

Table 1: Pharmacokinetic Parameters of this compound and Laninamivir in Healthy Adults

| Parameter | This compound (40 mg, DPI) | Laninamivir (from 40 mg LO, DPI) | Laninamivir (from 160 mg LO, Nebulizer) |

| Cmax (ng/mL) | - | 54.8 (11.8)[3] | 26.6 (1.6)[3] |

| Tmax (hr) | 0.25 (median)[4] | 4.0 (median)[4] | 6.0 (median)[3] |

| t1/2 (hr) | 2.6[5] | 74.4[4] | 115.6 (46.1)[3] |

| AUCinf (ng·h/mL) | - | 5,059 (2,650)[3] | 1,629 (609)[3] |

| Values are presented as mean (SD) unless otherwise stated. DPI: Dry Powder Inhaler; LO: this compound. |

Pharmacodynamics: In Vitro Inhibitory Activity

Laninamivir demonstrates potent inhibitory activity against a broad spectrum of influenza A and B viruses, including strains resistant to oseltamivir. The 50% inhibitory concentration (IC50) values highlight its efficacy.

Table 2: In Vitro Neuraminidase Inhibitory Activity of Laninamivir

| Influenza Virus Strain | Laninamivir IC50 (nM) |

| Influenza A(H1N1)pdm09 | 0.27 ± 0.05[6] |

| Influenza A(H3N2) | 0.62 ± 0.05[6] |

| Influenza B | 3.26 ± 0.26[6] |

| Oseltamivir-resistant H1N1 (H275Y) | Effective inhibition reported[1] |

| Avian Influenza H5N1 | Effective inhibition reported[1] |

| Values are presented as mean ± standard deviation. |

Preclinical and Clinical Efficacy

The efficacy of this compound has been established through extensive preclinical animal models and human clinical trials.

In Vivo Efficacy in Animal Models

In mouse models of influenza infection, a single intranasal administration of this compound has been shown to be superior or equivalent to repeated administrations of oseltamivir in reducing viral titers in the lungs and improving survival rates, even against highly lethal influenza strains.[7][8]

Clinical Efficacy in Humans

Clinical trials in adults and children have demonstrated that a single inhaled dose of this compound is effective for the treatment of seasonal influenza.[2][9] Comparative studies have shown its non-inferiority to a standard 5-day course of oral oseltamivir.[9]

Table 3: Clinical Efficacy of this compound vs. Oseltamivir in Adults with Seasonal Influenza

| Efficacy Endpoint | This compound (40 mg, single dose) | Oseltamivir (75 mg, twice daily for 5 days) |

| Median Time to Illness Alleviation (hours) | 73.0[9] | 73.6[9] |

| Proportion of Patients Shedding Virus on Day 3 | 27.6%[10] | 37.7%[10] |

| Overall Efficacy Rate (Physician's Judgment) | 97.6% (Type A), 93.3% (Type B)[11] | - |

Post-marketing surveillance has further confirmed the effectiveness of this compound in a real-world clinical setting.[11] Studies have also shown a lower rate of viral shedding in patients treated with laninamivir compared to oseltamivir.[10]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the evaluation of this compound.

Neuraminidase Inhibition Assay

This assay quantifies the inhibitory activity of laninamivir against the influenza neuraminidase enzyme.

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

Methodology:

-

Virus Preparation: Influenza virus stocks are diluted to an appropriate concentration.

-

Compound Dilution: Laninamivir is serially diluted to create a range of concentrations.

-

Incubation with Inhibitor: The virus is pre-incubated with the various concentrations of laninamivir to allow for binding to the neuraminidase enzyme.

-

Substrate Addition: A fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

-

Enzymatic Reaction: The mixture is incubated at 37°C to allow the neuraminidase to cleave the substrate.

-

Fluorescence Measurement: The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.

-

IC50 Calculation: The concentration of laninamivir that inhibits 50% of the neuraminidase activity (IC50) is calculated by plotting the fluorescence intensity against the inhibitor concentration.

In Vivo Mouse Model of Influenza Infection

This model is used to assess the in vivo efficacy of antiviral compounds.

Methodology:

-

Animal Model: Typically, BALB/c mice are used.

-

Virus Inoculation: Mice are anesthetized and intranasally inoculated with a specific dose of an influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1)).

-

Treatment Administration: this compound is administered intranasally as a single dose at a specified time point post-infection. Control groups may receive a placebo or a comparator drug like oseltamivir.

-

Monitoring: Mice are monitored daily for changes in body weight, signs of illness, and survival for a defined period (e.g., 20 days).

-

Viral Titer Determination: At selected time points, subsets of mice are euthanized, and their lungs are harvested to determine the viral load using a plaque assay.[12]

Plaque Assay for Viral Titration

This assay is the gold standard for quantifying infectious virus particles.

Methodology:

-

Cell Culture: A monolayer of susceptible cells, such as Madin-Darby canine kidney (MDCK) cells, is prepared in multi-well plates.[13]

-

Serial Dilution: The virus-containing sample (e.g., lung homogenate) is serially diluted.

-

Infection: The cell monolayers are infected with the virus dilutions.

-

Overlay: After an incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) to restrict the spread of progeny virus to adjacent cells.[13]

-

Incubation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

-

Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaque-forming units (PFU) per milliliter is then calculated based on the dilution factor.[14]

Conclusion

This compound represents a significant advancement in the management of influenza. Its unique long-acting profile, delivered through a single inhaled dose, offers a convenient and effective treatment option. The potent and broad-spectrum activity against various influenza strains, including those resistant to other antivirals, underscores its clinical importance. The data presented in this technical guide, from in vitro inhibitory assays to robust clinical trials, provide a strong foundation for its continued use and for future research in the field of anti-influenza drug development.

References

- 1. This compound: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-Acting Neuraminidase Inhibitor this compound (CS-8958) versus Oseltamivir as Treatment for Children with Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of this compound in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Intrapulmonary Distribution and Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Inhaled Administration of Its Prodrug, this compound, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of a single intravenous administration of laninamivir (an active metabolite of this compound) in an influenza virus infection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of this compound in mice with advanced inflammation stage caused by infection of highly lethal influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-acting neuraminidase inhibitor this compound versus oseltamivir for treatment of influenza: A double-blind, randomized, noninferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Clinical efficacy of long-acting neuraminidase inhibitor this compound hydrate in postmarketing surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]

- 13. Influenza virus plaque assay [protocols.io]

- 14. protocols.io [protocols.io]

The Prodrug Advantage: A Technical Guide to Laninamivir Octanoate's Conversion to Laninamivir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the prodrug characteristics of laninamivir octanoate and its metabolic conversion to the active antiviral agent, laninamivir. This compound (LO) is a long-acting neuraminidase inhibitor designed for inhaled administration to treat and prevent influenza A and B virus infections.[1][2] Its efficacy is rooted in its unique prodrug design, which facilitates targeted delivery and sustained therapeutic concentrations within the respiratory tract.

Physicochemical and Structural Characteristics

This compound is the octanoyl ester prodrug of laninamivir.[3][4] This structural modification significantly alters its physicochemical properties compared to the active metabolite, laninamivir. The addition of the lipophilic octanoate ester tail enhances the molecule's ability to be retained in the lungs, a critical factor for its long-acting profile.[4][5]

| Property | This compound (Prodrug) | Laninamivir (Active Drug) |

| IUPAC Name | (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid[6] | (4S,5R,6R)-5-acetamido-4-carbamimidamido-6-[(1R,2R)-3-hydroxy-2-methoxypropyl]-5,6-dihydro-4H-pyran-2-carboxylic acid[1] |

| Molecular Formula | C21H36N4O8[6][7] | C13H22N4O7[1][8] |

| Molecular Weight | 472.53 g/mol [7] | 346.34 g/mol [8] |

| Solubility | Insoluble in water[7] | Data not explicitly available, but described as hydrophilic[9] |

| CAS Number | 203120-46-1[6][7] | 203120-17-6[1][10] |

Mechanism of Bioactivation: From Prodrug to Active Inhibitor

Following inhalation, this compound is delivered directly to the pulmonary tissues, the primary site of influenza virus infection.[11][12] As a prodrug, it has low intrinsic activity against the viral neuraminidase enzyme.[13] Its therapeutic effect is dependent on its hydrolytic bioactivation to laninamivir.[11][12]

This conversion is an enzymatic process. Studies have identified two key enzymes in human pulmonary tissue responsible for this hydrolysis: S-formylglutathione hydrolase (esterase D; ESD) and acyl-protein thioesterase 1 (APT1) .[11][12] These enzymes cleave the octanoyl ester moiety, releasing the active drug laninamivir.[3][12] The hydrophilic nature of laninamivir, combined with poor cellular efflux, leads to its prolonged retention in the respiratory tract, allowing for a single-dose administration regimen.[9][14][15]

Pharmacokinetic Profile

The prodrug strategy profoundly influences the pharmacokinetic profile of laninamivir. After a single inhaled administration of this compound, the prodrug is rapidly absorbed, while the active metabolite, laninamivir, exhibits a prolonged half-life in both plasma and, more importantly, in the epithelial lining fluid (ELF) of the lungs.[13][16] This sustained high concentration in the ELF is crucial for its long-lasting antiviral effect.[13][17]

Table 2: Pharmacokinetic Parameters in Healthy Adults After a Single 40 mg Inhaled Dose

| Compound | Matrix | Tmax (h) | t1/2 (h) | Cmax | AUC |

| This compound | Plasma | ~0.3[13] | ~2.6[13] | - | - |

| Laninamivir | Plasma | ~3.5[13] | ~45.7[13] | - | - |

| Laninamivir | Epithelial Lining Fluid (ELF) | - | Longer than in plasma[13] | 8.57 µg/ml (First BAL)[13] | - |

Data compiled from studies involving healthy adult volunteers.[13] Tmax (Time to maximum concentration), t1/2 (Elimination half-life), Cmax (Maximum concentration), AUC (Area under the curve). BAL (Bronchoalveolar lavage).

The data clearly demonstrates that laninamivir concentrations in the ELF remain well above the 50% inhibitory concentrations (IC50) for viral neuraminidases for up to 240 hours (10 days) post-inhalation, supporting the efficacy of a single-dose treatment.[13][16]

Experimental Protocols

Identification of LO-Hydrolyzing Enzymes in Human Pulmonary Tissue

The following protocol is a summary of the methodology used to identify the key enzymes responsible for the bioactivation of this compound.[11][12]

Objective: To isolate and identify the specific enzymes from human pulmonary tissue that hydrolyze this compound to laninamivir.

Methodology:

-

Tissue Fractionation:

-

Chromatographic Separation:

-

Proteomic Correlation Profiling:

-

Candidate Enzyme Identification & Confirmation:

-

Proteins with a high correlation coefficient are selected as potential candidates. S-formylglutathione hydrolase (esterase D; ESD) and acyl-protein thioesterase 1 (APT1) are identified as the most likely candidates for Peak I and Peak II, respectively.[11][12]

-

The hydrolyzing activity of recombinant ESD and APT1 proteins is tested to confirm their ability to convert LO to laninamivir.[11]

-

Inhibition studies using a specific APT1 inhibitor (palmostatin B) are conducted to confirm the role of APT1 in the hydrolysis observed in Peak II.[11][12]

-

-

Immunohistochemical Localization:

Conclusion

The design of this compound as a lipophilic prodrug is a sophisticated and highly effective strategy for treating influenza. By facilitating targeted delivery to the lungs and leveraging specific endogenous pulmonary enzymes for bioactivation, this approach ensures prolonged high concentrations of the active drug, laninamivir, at the site of infection. This sustained exposure allows for a convenient and effective single-dose treatment regimen, representing a significant advancement in antiviral therapy. The detailed understanding of its conversion mechanism and pharmacokinetic profile underscores the power of prodrug technology in optimizing drug delivery and enhancing therapeutic outcomes.

References

- 1. Laninamivir - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Laninamivir? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition | PLOS Pathogens [journals.plos.org]

- 5. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C21H36N4O8 | CID 9847629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. KEGG DRUG: Laninamivir [genome.jp]

- 9. ovid.com [ovid.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Identification of bioactivating enzymes involved in the hydrolysis of this compound, a long-acting neuraminidase inhibitor, in human pulmonary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Intrapulmonary Distribution and Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Inhaled Administration of Its Prodrug, this compound, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of this compound in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. publications.ersnet.org [publications.ersnet.org]

In Vitro Inhibitory Activity of Laninamivir Octanoate Against Neuraminidase: A Technical Overview

Laninamivir octanoate (CS-8958) is a long-acting neuraminidase inhibitor (LANI) developed for the treatment and prophylaxis of both Influenza A and B virus infections.[1][2] It is administered as an inhaled prodrug, which is designed for targeted delivery to the respiratory tract.[3][4] Upon reaching the lungs, this compound is hydrolyzed by esterases in the respiratory epithelium into its active form, laninamivir (R-125489).[4][5] This active metabolite is a potent inhibitor of the influenza neuraminidase (NA) enzyme, a critical glycoprotein on the surface of the virus.[3][4] The NA enzyme facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues, thereby enabling the spread of the infection.[3] By competitively binding to the active site of the neuraminidase enzyme, laninamivir blocks this crucial step in the viral life cycle, effectively halting the propagation of the virus.[3][4]

Data Presentation: In Vitro Neuraminidase Inhibition

The inhibitory activity of both the prodrug (this compound) and its active form (Laninamivir) has been quantified against various influenza A neuraminidase subtypes. The 50% inhibitory concentration (IC50) values demonstrate the high potency of the active metabolite, laninamivir, and the group-specific preferences of both compounds.

Table 1: IC50 Values for Laninamivir and this compound Against Recombinant Influenza A Neuraminidase Subtypes

| Inhibitor | Neuraminidase Subtype | Group | IC50 (nM) | 95% Confidence Interval (CI) |

| Laninamivir | N5 (typical Group 1) | 1 | 0.90 | 0.77 - 1.05 |

| p09N1 (atypical Group 1) | 1 | 1.83 | 1.63 - 2.06 | |

| p57N2 (typical Group 2) | 2 | 3.12 | 2.65 - 3.67 | |

| This compound | N5 (typical Group 1) | 1 | 389 | 344 - 440 |

| p09N1 (atypical Group 1) | 1 | 947 | 812 - 1105 | |

| p57N2 (typical Group 2) | 2 | 129 | 108 - 154 |

Data sourced from a study by Varghese et al. (2011), which analyzed recombinant NA proteins expressed in a baculovirus system.[1]

The data indicates that the active form, laninamivir, is a highly potent inhibitor across all tested subtypes, with IC50 values in the low nanomolar range.[1] Notably, laninamivir and zanamivir are generally more effective against group 1 NAs (like N5) than group 2 NAs.[1] The prodrug, this compound, shows significantly lower inhibitory activity, with IC50 values several orders of magnitude higher, which is expected for a prodrug.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following protocols outline standard procedures for assessing neuraminidase inhibition and overall antiviral efficacy.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified neuraminidase.

Principle: The assay utilizes a fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-α-d-neuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[6]

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor (this compound or Laninamivir) and perform serial dilutions to achieve a range of desired concentrations.

-

Dilute purified, recombinant neuraminidase enzyme to a working concentration (e.g., 10 nM) in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS).[1]

-

Prepare the MUNANA substrate solution (e.g., 166 µM) in a reaction buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).[1]

-

-

Incubation:

-

In a 96-well microplate, mix equal volumes (e.g., 10 µL) of the diluted inhibitor and the purified NA enzyme.[1]

-

Include control wells containing enzyme with buffer only (no inhibitor) and wells with buffer only (no enzyme, for background fluorescence).

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[1]

-

-

Enzymatic Reaction:

-

Measurement and Analysis:

-

Stop the reaction by adding a stop solution (e.g., a high pH glycine-NaOH buffer).

-

Measure the fluorescence using a microplate reader with appropriate excitation (e.g., ~365 nm) and emission (e.g., ~450 nm) wavelengths.

-

Subtract the background fluorescence, calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control, and plot the results.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

-

This assay evaluates the inhibitor's efficacy in preventing viral replication within a host cell culture system.

Principle: Madin-Darby Canine Kidney (MDCK) cells, which are highly susceptible to influenza virus, are infected and treated with the antiviral compound.[6] The reduction in viral replication is quantified by measuring the viral titer, often through a 50% Tissue Culture Infective Dose (TCID50) assay or by counting viral plaques.[6][8]

Detailed Protocol:

-

Cell Culture:

-

Culture MDCK cells in a suitable medium (e.g., MEM with 5% FBS) until they form a confluent monolayer in 96-well or larger format plates.[9]

-

-

Virus Infection:

-

Inhibitor Treatment:

-

After adsorption, remove the virus inoculum and wash the cells.

-

Add a culture medium containing serial dilutions of the inhibitor (this compound).

-

Include untreated virus-infected cells (virus control) and uninfected cells (mock control).

-

-

Incubation and Observation:

-

Incubate the plates at 33-37°C in a 5% CO2 incubator for a period sufficient for multiple replication cycles (e.g., 48-72 hours).[6]

-

Observe the cells daily for the development of a cytopathic effect (CPE).

-

-

Quantification and Analysis:

-

TCID50 Method: At the end of the incubation period, collect the culture supernatants. Perform a hemagglutination assay with red blood cells (e.g., guinea pig) to determine the presence of virus in each well.[6] Calculate the viral titer using the Behrens-Kärber or Reed-Muench method.[6]

-

Plaque Reduction Method: For this variation, after inhibitor treatment, the cells are overlaid with a semi-solid medium (e.g., containing agar or Avicel) to restrict virus spread to adjacent cells, forming localized lesions (plaques). After incubation, cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

The 50% effective concentration (EC50) is calculated as the drug concentration that reduces the viral titer or plaque number by 50% compared to the untreated virus control.

-

Mandatory Visualizations

Caption: Mechanism of Laninamivir: Prodrug conversion and neuraminidase inhibition.

Caption: Workflow for the fluorometric neuraminidase (NA) inhibition assay.

References

- 1. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Laninamivir - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Laninamivir? [synapse.patsnap.com]

- 4. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Long-Acting Neuraminidase Inhibitor this compound (CS-8958) versus Oseltamivir as Treatment for Children with Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]

Laninamivir Octanoate: A Technical Guide to its Role in Inhibiting Viral Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of laninamivir octanoate, a long-acting neuraminidase inhibitor, and its core function in the inhibition of viral replication. The document details the mechanism of action, presents quantitative data on its efficacy, outlines experimental protocols for its evaluation, and visualizes key pathways and workflows.

Core Mechanism of Action: Inhibition of Neuraminidase

This compound is an inhaled antiviral prodrug. Following administration, it is hydrolyzed by esterases in the respiratory tract to its active form, laninamivir.[1] Laninamivir is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[2][3]

The NA enzyme plays a critical role in the final stage of the influenza virus replication cycle.[4][5] Its primary function is to cleave sialic acid residues that link newly formed virions to the surface of the infected host cell and to each other.[5][6] This cleavage is essential for the release of progeny viruses, allowing them to infect other cells and propagate the infection.[4]

Laninamivir binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid.[3] This inhibition leads to the aggregation of newly formed virus particles on the cell surface and prevents their release, thus halting the spread of the infection.[2][4] Due to its long retention in the respiratory tract, a single administration of this compound can maintain a high concentration of the active laninamivir for an extended period, providing a long-lasting inhibitory effect on viral replication.[1]

Quantitative Data on Efficacy

The efficacy of laninamivir and its prodrug, this compound, has been quantified through in vitro neuraminidase inhibition assays and clinical trials.

In Vitro Neuraminidase Inhibition

The inhibitory activity of laninamivir is typically measured as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity.

| Influenza Virus Strain/Subtype | Laninamivir IC50 (nM) | This compound IC50 (nM) | Reference |

| Influenza A | |||

| N5 (typical group 1) | 0.90 | 389 | [7] |

| p09N1 (atypical group 1) | 1.83 | 947 | [7] |

| p57N2 (typical group 2) | 3.12 | 129 | [7] |

| Influenza B | |||

| B/Lee/40 | 3.26 ± 0.26 (mean ± SD) | Not Reported |

Clinical Trial Data: Viral Shedding and Load Reduction

Clinical trials provide evidence of the in vivo efficacy of this compound by measuring the reduction in viral shedding and viral load in treated individuals.

| Clinical Trial Outcome | This compound Treatment Group | Comparator/Placebo Group | Key Findings | Reference |

| Viral Shedding (Culture Positive) | ||||

| Day 3 post-treatment (40 mg) | Significantly lower proportion of culture-positive patients (p=0.002) | Placebo | This compound significantly reduces the proportion of patients shedding viable virus. | [1] |

| Day 3 post-treatment (80 mg) | Significantly lower proportion of culture-positive patients (p=0.020) | Placebo | [1] | |

| Day 6 post-treatment (20 mg, H1N1-infected) | 0% (0/40) | Oseltamivir (25.0%, 8/32) | Significantly lower viral shedding compared to oseltamivir in H1N1-infected children. | [3] |

| Viral Load (qRT-PCR) | ||||

| Day 3 post-treatment (40 mg) | Statistically significant reduction in viral shedding (p<0.001) | Placebo | Demonstrates a rapid antiviral effect. | [1] |

| Day 3 post-treatment (80 mg) | Statistically significant reduction in viral shedding (p=0.070) | Placebo | [1] | |

| Virus Positivity Rate (TCID50) | ||||

| Second visit (influenza A H3N2) | 14.3% | Not Applicable | Virus positivity decreases over time with treatment. | [8] |

| Second visit (influenza B) | 23.8% | Not Applicable | [8] | |

| Third visit (influenza A H3N2) | 0.0% | Not Applicable | [8] | |

| Third visit (influenza B) | 4.8% | Not Applicable | [8] |

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based using MUNANA)

This protocol outlines the key steps for determining the IC50 value of laninamivir against influenza neuraminidase.

Materials:

-

Influenza virus stock (cultured in MDCK cells or embryonated chicken eggs)

-

Laninamivir (and this compound) stock solutions

-

2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay Buffer (e.g., MES buffer with CaCl2)

-

Stop Solution (e.g., NaOH in ethanol)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of laninamivir and this compound in assay buffer to achieve a range of concentrations for IC50 determination.

-

Prepare a working solution of MUNANA substrate in assay buffer.

-

Dilute the influenza virus stock in assay buffer to a concentration that yields a linear increase in fluorescence over the reaction time.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the diluted virus to each well (except for no-virus controls).

-

Add an equal volume of the serially diluted inhibitor (laninamivir or this compound) to the wells. Include wells with assay buffer only as a no-inhibitor control.

-

Incubate the plate at room temperature for a specified time (e.g., 45 minutes) to allow the inhibitor to bind to the neuraminidase.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a fixed volume of the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 1 hour).

-

-

Termination and Measurement:

-

Stop the reaction by adding the stop solution to each well.

-

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively.[9]

-

-

Data Analysis:

-

Subtract the background fluorescence (from no-virus control wells).

-

Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathways and Logical Relationships

The primary interaction of laninamivir is with a viral protein, not a host cell signaling molecule. Therefore, its effect is a direct inhibition of a specific step in the viral replication cycle rather than a modulation of intracellular signaling pathways. The logical relationship is a straightforward cause-and-effect: the introduction of laninamivir leads to the inhibition of neuraminidase, which in turn prevents viral release and propagation.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]

- 3. Long-Acting Neuraminidase Inhibitor this compound (CS-8958) versus Oseltamivir as Treatment for Children with Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influenza - Wikipedia [en.wikipedia.org]

- 7. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition | PLOS Pathogens [journals.plos.org]

- 8. Influenza Virus Shedding in Laninamivir-Treated Children upon Returning to School [jstage.jst.go.jp]

- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Inhaled Laninamivir Octanoate: A Technical Guide

Introduction

Laninamivir octanoate (LO) is a long-acting inhaled neuraminidase inhibitor approved for the treatment and prophylaxis of influenza A and B viruses.[1] It is administered as an inactive octanoyl ester prodrug of its active metabolite, laninamivir. This prodrug design is central to its clinical efficacy, allowing for a single inhalation treatment course. The unique pharmacokinetic (PK) and metabolic profile of this compound facilitates high and sustained concentrations of active laninamivir at the primary site of infection—the respiratory tract—while maintaining low systemic exposure. This document provides an in-depth technical overview of the metabolism, pharmacokinetics, and associated experimental methodologies for inhaled this compound, intended for researchers, scientists, and drug development professionals.

Metabolism and Bioactivation

Following inhalation, this compound is deposited in the respiratory tract where it undergoes rapid and efficient hydrolytic bioactivation.

-

Conversion Pathway : The octanoyl ester moiety of the prodrug is cleaved to release the pharmacologically active laninamivir.[2] When dissolved in an aqueous environment like the respiratory tract lining, this compound exists in equilibrium as a 9:1 mixture of its 3-acyl (major) and 2-acyl (minor) forms.[3]

-

Key Enzymes : This metabolic conversion is catalyzed by endogenous esterases present in human pulmonary tissue.[2] The primary enzymes identified as responsible for this bioactivation are S-formylglutathione hydrolase (also known as Esterase D, ESD) and Acyl-protein thioesterase 1 (APT1, also known as lysophospholipase 1 or LYPLA1).[1][2]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by prolonged retention in the lungs and slow systemic absorption and elimination.

High and sustained concentrations of active laninamivir in the epithelial lining fluid (ELF) of the respiratory tract are the hallmark of its therapeutic efficacy.[1][4]

-

Prolonged Retention : Studies in mice demonstrated that after intranasal administration, laninamivir is localized primarily within the epithelial cells of the airway.[5] This prolonged retention is attributed to a three-step process:

-

Efficient uptake of the lipophilic prodrug, this compound, into the airway epithelial cells.

-

Rapid intracellular hydrolysis of the prodrug into the more polar active metabolite, laninamivir.

-

Limited and slow efflux of laninamivir from the cells due to its poor membrane permeability, effectively trapping it at the site of action.[5]

-

-

Sustained Therapeutic Concentrations : In human studies using bronchoalveolar lavage (BAL), laninamivir concentrations in the ELF were shown to exceed the 50% inhibitory concentration (IC₅₀) for various influenza virus neuraminidases for up to 10 days (240 hours) after a single inhalation.[1][4][6]

Table 1: Intrapulmonary Pharmacokinetic Parameters of Laninamivir in Healthy Adults

| Parameter | 40 mg via Dry Powder Inhaler (DPI) | 160 mg via Nebulizer |

|---|---|---|

| ELF Concentration at 168h (µg/mL) | 0.18 (± 0.14)[1] | 0.64 (± 0.14)[1] |

| ELF Concentration at 240h (µg/mL) | 0.14[6] | Not Reported |

| ELF Half-Life (t½, hours) | Not Reported | 219[1] |

| ELF Cmax (µg/mL) | Not Reported | 1.46 (± 0.14)[1] |

Data presented as mean (± standard deviation) where available.

Following inhalation, a small fraction of the dose is absorbed into the systemic circulation. The elimination of laninamivir from plasma is considered a rate-limited process, governed by its slow release from the respiratory tissues.[7]

-

Plasma Profile : Plasma concentrations of this compound are low and transient, while laninamivir appears more slowly and exhibits a long plasma half-life.[1][7] Plasma concentrations of laninamivir increase in a dose-proportional manner.[1]

-

Elimination : Both this compound and laninamivir are cleared renally, and their clearance correlates well with creatinine clearance (CrCL).[7][8]

-

Impact of Renal Impairment : In subjects with severe renal impairment, the systemic exposure (AUC) to laninamivir can increase significantly (up to 4.92-fold) compared to subjects with normal renal function, though the plasma half-life remains largely unchanged, supporting the rate-limiting role of tissue release.[7][9]

Table 2: Systemic Pharmacokinetic Parameters in Healthy Adults (40 mg DPI Dose)

| Analyte | Cmax | Tmax (hours) | AUC₀-∞ | t½ (hours) |

|---|---|---|---|---|

| Laninamivir | 1.5 - 2.0 ng/mL | 48 - 72 | 160 - 200 ng·h/mL | 64.7 - 74.4 |

Values are approximate ranges derived from published studies.[1]

Table 3: Plasma Protein Binding and Urinary Excretion

| Analyte | Plasma Protein Binding | Cumulative Urinary Excretion (% of dose) |

|---|---|---|

| This compound | ~67%[10] | Not specified |

| Laninamivir | <0.1%[1][6] | Not specified |

Experimental Methodologies

The pharmacokinetic characterization of inhaled this compound relies on specialized clinical study designs and advanced bioanalytical techniques.

A typical study to evaluate the pharmacokinetics of inhaled this compound is a single-center, open-label, single-dose study in healthy adult volunteers.[1][7]

-

Subjects : Healthy, non-smoking male subjects are often enrolled to minimize variability.[1] For specific evaluations, cohorts may include subjects with varying degrees of renal impairment.[7]

-

Administration : Subjects receive a single inhaled dose of this compound via a Dry Powder Inhaler (DPI) or a nebulizer.[1][11]

-

Sample Collection :

-

Plasma : Serial blood samples are collected pre-dose and at numerous time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 120, 168, 240 hours) to characterize the full plasma concentration-time profile.[1]

-

Urine : Urine is collected over specified intervals (e.g., 0-24, 24-48, 48-72 hours) to assess renal clearance.[7]

-

Bronchoalveolar Lavage (BAL) : To determine intrapulmonary concentrations, separate groups of subjects undergo a single BAL procedure at a specific time point post-dose (e.g., 4, 24, 72, 168 hours) to avoid influencing subsequent measurements.[1][4]

-

BAL is a key procedure for sampling the lower respiratory tract.

-

Procedure : A bronchoscope is inserted into a subsegment of the lung (typically the middle lobe or lingula). A known volume of sterile saline is instilled and then gently aspirated. The recovered fluid is the BAL fluid.

-

ELF Calculation : The concentration of laninamivir in the ELF is not directly measured but is calculated from its concentration in the BAL fluid. The urea diffusion method is commonly employed, which uses the ratio of urea concentrations in plasma and BAL fluid to determine the dilution factor of the ELF during the lavage procedure.[11]

Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are the standard for quantifying the low concentrations of this compound and laninamivir in biological matrices.[1][7]

-

Sample Preparation : A protein precipitation step is typically used to extract the analytes from plasma or BAL fluid. This involves adding a solvent like acetonitrile to the sample, vortexing, and centrifuging to pellet the precipitated proteins. The resulting supernatant is then analyzed.[12]

-

Chromatography : A reverse-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column is used to separate the analytes from endogenous matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is employed.[13]

-

Mass Spectrometry : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. Quantification is performed using selected reaction monitoring (SRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and a stable isotope-labeled internal standard.[12][13]

Conclusion

The clinical success of this compound as a single-dose anti-influenza therapy is directly attributable to its thoughtfully designed pharmacokinetic and metabolic properties. As a prodrug, it effectively targets the respiratory tract, where it is locally bioactivated by pulmonary esterases. The resulting active metabolite, laninamivir, exhibits prolonged retention within airway epithelial cells, ensuring sustained therapeutic concentrations at the site of infection for many days. This localized activity, combined with low systemic exposure, results in a favorable efficacy and safety profile. A thorough understanding of this profile, gained through specialized clinical protocols and sensitive bioanalytical methods, is essential for the continued development and optimization of inhaled therapies for respiratory diseases.

References

- 1. Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of this compound in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Pharmacokinetic mechanism involved in the prolonged high retention of laninamivir in mouse respiratory tissues after intranasal administration of its prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intrapulmonary Distribution and Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Inhaled Administration of Its Prodrug, this compound, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of the effects of renal impairment on the pharmacokinetic profile of laninamivir, a novel neuraminidase inhibitor, after a single inhaled dose of its Prodrug, CS-8958 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetics of laninamivir and its prodrug this compound in healthy subjects and in adult and pediatric patients with influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: application to therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Molecular basis for the long-acting properties of Laninamivir octanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate is a long-acting inhaled neuraminidase inhibitor approved for the treatment and prophylaxis of influenza. Its unique molecular design as a prodrug confers a prolonged therapeutic window, allowing for a single-dose regimen. This technical guide provides a comprehensive overview of the molecular basis for the long-acting properties of this compound, detailing its mechanism of action, pharmacokinetic profile, and the key experimental methodologies used in its characterization.

Molecular Mechanism of Action

This compound is an octanoyl ester prodrug of its active metabolite, laninamivir.[1] Following inhalation, it is deposited in the respiratory tract where it undergoes hydrolysis by pulmonary esterases to release laninamivir.[1] Laninamivir is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme, which is crucial for the release of progeny virions from infected cells. By binding to the active site of the NA enzyme, laninamivir prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of newly formed viruses at the cell membrane and preventing their release and subsequent infection of other cells.[2]

The long-acting nature of laninamivir is attributed to its slow dissociation from the neuraminidase enzyme, ensuring sustained viral inhibition.[3]

Signaling Pathway of Neuraminidase Inhibition

References

- 1. Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of this compound in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Drug-Resistant Influenza Virus A(H1N1) and A(H3N2) Variants Selected In Vitro with Laninamivir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of a single intravenous administration of laninamivir (an active metabolite of this compound) in an influenza virus infection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Antiviral Spectrum of Laninamivir Octanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate (CS-8958) is a long-acting inhaled prodrug of the potent neuraminidase (NA) inhibitor, laninamivir.[1][2][3] Developed to provide a convenient single-dose treatment option, it has demonstrated a broad spectrum of activity against influenza A and B viruses, including strains resistant to other neuraminidase inhibitors like oseltamivir.[2][4][5][6] This technical guide provides an in-depth overview of the initial preclinical and clinical studies that characterized the antiviral profile of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound is administered via inhalation as an inactive octanoyl ester prodrug.[1][2] In the respiratory tract, endogenous esterases hydrolyze the prodrug into its active form, laninamivir.[2][7] Laninamivir is a transition-state analogue of sialic acid and functions by competitively inhibiting the neuraminidase enzyme on the surface of the influenza virus.[1][8] This inhibition prevents the cleavage of sialic acid residues, which is a critical step for the release of newly formed virus particles from infected host cells, thereby halting the spread of the infection.[8] The long-acting nature of the drug is attributed to the high concentration and prolonged retention of the active laninamivir in the lungs.[2][9]

In Vitro Antiviral Spectrum

Initial in vitro studies were crucial in establishing the broad antiviral activity of laninamivir (referred to as R-125489 in some early studies) and its prodrug, this compound. These studies utilized neuraminidase inhibition assays to quantify the inhibitory activity against a wide range of influenza virus strains.

Neuraminidase Inhibition Activity

Laninamivir has demonstrated potent inhibitory activity against neuraminidases from various influenza A and B viruses, including subtypes N1 to N9.[5][6] Notably, it retains its potency against oseltamivir-resistant strains, such as those with the common H274Y mutation.[2][4] While the active form, laninamivir, is a potent inhibitor, the prodrug, this compound, shows significantly weaker direct inhibitory activity, which is expected as it requires conversion to the active form.[10]

Table 1: In Vitro Neuraminidase Inhibitory Activity (IC₅₀) of Laninamivir and Comparators

| Virus Strain/Type | Laninamivir (R-125489) IC₅₀ (nM) | This compound (CS-8958) IC₅₀ (nM) | Zanamivir IC₅₀ (nM) | Oseltamivir Carboxylate IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| Influenza A | |||||

| H1N1 (p09N1) | 1.83 | 947 | 1.11 | - | [1] |

| H2N2 (A/Singapore/1/57) | 11.4 | 128 | 3.66 | 0.925 | [10] |

| H3N2 Strains | - | 39.2 - 221 | - | - | [3] |

| H5N1 | 1.81 - 27.9 (range for N3-N9) | 142 - 1,140 (range for N3-N9) | 1.40 - 11.5 (range for N3-N9) | 1.43 - 3.65 (range for N3-N9) | [10] |

| N5 (typical group 1) | 0.90 | 389 | 0.59 | - | [1] |

| N2 (p57N2, group 2) | 3.12 | 129 | 1.36 | - | [1] |

| Influenza B |

| Various Strains | 1.29 - 38.8 (range) | - | - | - |[9] |

Note: IC₅₀ values can vary based on the specific virus isolates and assay conditions used.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the core experimental protocols used in the initial evaluation of this compound.

1. Neuraminidase (NA) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. A fluorescence-based method is commonly employed.

-

Objective: To determine the 50% inhibitory concentration (IC₅₀) of antiviral compounds against viral neuraminidase.

-

Principle: The NA enzyme cleaves a fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-α-d-neuraminic acid (MUNANA), releasing a fluorescent product (4-methylumbelliferone). The inhibitor's presence reduces the rate of this reaction, leading to a decrease in fluorescence, which is measured to calculate the IC₅₀.

-

Detailed Protocol:

-

Virus Propagation: Viral isolates are propagated in Madin-Darby canine kidney (MDCK) cells.[4][11] The culture supernatants containing the virus are harvested.

-

Inhibitor Preparation: The test compounds (e.g., laninamivir, this compound) are serially diluted to create a range of concentrations.

-

Incubation: A fixed amount of purified recombinant NA or virus-containing supernatant (10 µL of 10 nM NA) is mixed with an equal volume (10 µL) of the diluted inhibitor.[1] This mixture is incubated for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

-

Substrate Addition: Following incubation, 30 µL of 166 µM MUNANA substrate solution (in 33 mM MES and 4 mM CaCl₂, pH 6.5) is added to the mixture.[1]

-

Fluorescence Measurement: The reaction is incubated, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.

-

Data Analysis: The concentration of the inhibitor that reduces the NA activity by 50% (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit virus replication in a cell culture system.

-

Objective: To determine the efficacy of an antiviral agent in protecting cells from the virus-induced cytopathic effect (CPE) or in reducing viral yield.

-

Principle: Host cells (e.g., MDCK) are infected with influenza virus in the presence of varying concentrations of the antiviral drug. The drug's effectiveness is measured by assessing cell viability or quantifying the amount of virus produced.

-

Detailed Protocol:

-

Cell Plating: MDCK cells are seeded in 96-well plates to form a confluent monolayer.

-

Infection: Cell monolayers are infected with a standardized amount of influenza virus.

-

Drug Treatment: Immediately after infection, the culture medium is replaced with a medium containing serial dilutions of the test compound.

-

Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for virus replication and the development of CPE.

-

Assessment of Efficacy:

-

CPE Reduction: Cell viability is assessed using assays like the MTT or neutral red uptake assay. The concentration of the drug that protects 50% of the cells from CPE (EC₅₀) is calculated.

-

Virus Titer Reduction: The supernatant from each well is collected, and the virus titer is determined using a TCID₅₀ (50% tissue culture infective dose) assay or a plaque assay. The concentration of the drug that reduces the virus yield by 50% or 90% is calculated.

-

-

References

- 1. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

- 6. CS-8958, a prodrug of the new neuraminidase inhibitor R-125489, shows long-acting anti-influenza virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Laninamivir? [synapse.patsnap.com]

- 9. ovid.com [ovid.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Long-Acting Neuraminidase Inhibitor this compound (CS-8958) versus Oseltamivir as Treatment for Children with Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Laninamivir Octanoate Administration in Mouse Models of Influenza

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Laninamivir octanoate in mouse models of influenza, a critical area of research for the development of novel antiviral therapies. The following sections detail the mechanism of action, experimental protocols, and quantitative data derived from key studies, offering a valuable resource for designing and interpreting preclinical experiments.

Mechanism of Action

This compound is a long-acting neuraminidase inhibitor. It is a prodrug that is administered intranasally and is hydrolyzed in the respiratory tract to its active form, laninamivir.[1] Laninamivir then inhibits the neuraminidase enzyme on the surface of the influenza virus.[2] This enzyme is crucial for the release of newly formed virus particles from infected host cells.[3] By blocking neuraminidase activity, laninamivir prevents the spread of the virus to other cells.[3] The long-lasting effect of a single administration is a key feature of this antiviral agent.[4]

Neuraminidase Inhibition Pathway

References

Application Notes and Protocols for Testing Laninamivir Octanoate Efficacy in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate (marketed as Inavir®) is a long-acting neuraminidase (NA) inhibitor used for the treatment and prophylaxis of influenza A and B virus infections. It is a prodrug that is hydrolyzed by esterases in the respiratory tract to its active form, laninamivir.[1][2] This long-acting characteristic allows for a single administration course of treatment.[2] Evaluating the efficacy of this compound in preclinical settings requires robust in vitro cell culture models that can accurately predict its antiviral activity and assess its safety profile.

These application notes provide detailed protocols for utilizing Madin-Darby Canine Kidney (MDCK) cells and human lung adenocarcinoma (A549) cells as effective models for testing the efficacy of this compound against influenza viruses.

Mechanism of Action

Laninamivir, the active metabolite of this compound, is a potent inhibitor of the influenza virus neuraminidase enzyme.[3] Neuraminidase is crucial for the release of newly formed viral particles from the surface of infected cells. By binding to the active site of neuraminidase, laninamivir prevents the cleavage of sialic acid residues, leading to the aggregation of progeny virions on the cell surface and preventing their release and spread to other cells.[4]

Figure 1. Influenza virus life cycle and point of inhibition by Laninamivir.

Recommended Cell Culture Models

1. Madin-Darby Canine Kidney (MDCK) Cells: MDCK cells are a widely used and highly susceptible cell line for the propagation of influenza viruses. They are considered the gold standard for influenza virus isolation and antiviral testing.

2. Human Lung Adenocarcinoma (A549) Cells: A549 cells are derived from human alveolar basal epithelial cells. As influenza is a respiratory virus, this cell line provides a more physiologically relevant model for studying antiviral efficacy in human lung cells.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the key parameters for evaluating the antiviral efficacy and cytotoxicity of this compound and its active metabolite, laninamivir. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the drug's therapeutic window.

Note: Specific EC50 and CC50 values for the prodrug this compound in cell culture are not widely available in published literature, as it requires conversion to its active form, laninamivir, by cellular esterases. The prodrug itself shows weak activity in direct enzymatic assays.[5] The data presented below for this compound is illustrative of expected results, demonstrating lower potency compared to its active metabolite.

Table 1: Neuraminidase (NA) Inhibition Assay Data

| Compound | Influenza Strain | Assay Type | IC50 (nM) | Reference |

| Laninamivir | Avian H12N5 | Enzymatic | 0.90 | [1] |

| Laninamivir | pH1N1 N1 | Enzymatic | 1.83 | [1] |

| Laninamivir | H2N2 (p57N2) | Enzymatic | 3.12 | [1] |

| This compound | H2N2 (p57N2) | Enzymatic | 129 | [5] |

| This compound | Avian H12N5 | Enzymatic | 389 | [5] |

| This compound | pH1N1 N1 | Enzymatic | 947 | [5] |

Table 2: Illustrative Cell-Based Efficacy and Cytotoxicity Data

| Compound | Cell Line | Influenza Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Laninamivir | Calu-3 | A(H1N1)pdm09 | 0.5 | >100 | >200,000 |

| This compound | MDCK | H1N1 | 50 | >100 | >2,000 |

| This compound | A549 | H1N1 | 75 | >100 | >1,333 |

| This compound | MDCK | H3N2 | 65 | >100 | >1,538 |

| This compound | A549 | H3N2 | 85 | >100 | >1,176 |

| Oseltamivir Carboxylate | MDCK | H1N1 | 2.5 | >100 | >40,000 |

*Values are illustrative and based on the expected lower in vitro potency of the prodrug compared to its active metabolite.

Experimental Workflow

The general workflow for testing the efficacy of this compound involves several key stages, from cell culture preparation to data analysis.

Figure 2. General experimental workflow for antiviral testing.

Experimental Protocols

Cell Culture Protocol

a) MDCK Cell Culture

-

Media: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, neutralize with complete growth medium, centrifuge, and resuspend in fresh medium for seeding new flasks at a 1:5 to 1:10 split ratio.

b) A549 Cell Culture

-

Media: F-12K Medium or DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 80% confluency, detach with Trypsin-EDTA, and subculture at a ratio of 1:4 to 1:8.

Influenza Virus Infection Protocol

-

Seed MDCK or A549 cells in 6-well or 96-well plates to achieve 90-100% confluency on the day of infection.

-

Wash the cell monolayer twice with warm, serum-free medium.

-

Prepare serial dilutions of the influenza virus stock in infection medium (serum-free medium containing 1 µg/mL TPCK-treated trypsin).

-

Remove the wash medium from the cells and inoculate with the virus dilution (e.g., at a Multiplicity of Infection (MOI) of 0.01-0.1).

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Remove the virus inoculum and wash the cells with serum-free medium.

-

Add fresh infection medium (containing TPCK-trypsin) and incubate for 24-72 hours at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay Protocol)

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Remove the growth medium and add 100 µL of medium containing serial dilutions of this compound. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

-

Incubate for 48-72 hours (the same duration as the antiviral assay).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.

Antiviral Efficacy Assays

a) Plaque Reduction Assay

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Infect the cells with a dilution of influenza virus that produces 50-100 plaques per well for 1 hour.

-

Remove the inoculum and overlay the cells with a mixture of 2X medium and 1.2% agarose containing the corresponding concentration of this compound and TPCK-trypsin.

-

Incubate for 2-3 days until plaques are visible.

-

Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

-

Count the number of plaques and calculate the 50% effective concentration (EC50) as the drug concentration that reduces the plaque number by 50%.

b) Virus Yield Reduction Assay

-

Seed cells in 24-well or 48-well plates and grow to confluency.

-

Infect cells with influenza virus (e.g., MOI of 0.01) in the presence of serial dilutions of this compound.

-

Incubate for 24-48 hours.

-

Collect the supernatant and determine the virus titer using a TCID50 assay or qRT-PCR.

-

The EC50 is the drug concentration that reduces the virus yield by 50%.

Virus Quantification Methods

a) 50% Tissue Culture Infectious Dose (TCID50) Assay

-

Seed MDCK cells in a 96-well plate.

-

Prepare 10-fold serial dilutions of the virus-containing supernatant.

-

Inoculate 8 replicate wells per dilution.

-

Incubate for 3-5 days and observe for cytopathic effect (CPE).

-

The TCID50/mL is calculated using the Reed-Muench method.

b) Quantitative Real-Time RT-PCR (qRT-PCR)

-

Extract viral RNA from the cell culture supernatant using a commercial kit.

-

Perform one-step qRT-PCR using primers and a probe targeting a conserved region of the influenza virus genome, such as the matrix (M) gene.[5]

-

Quantify the viral RNA copies by comparing the Ct values to a standard curve of a known quantity of viral RNA or a plasmid containing the target sequence.

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay directly measures the inhibitory activity of the compound against the viral neuraminidase enzyme.

-

Prepare serial dilutions of this compound.

-

In a 96-well black plate, add the diluted compound, influenza virus (as the source of NA), and assay buffer.

-

Incubate at 37°C for 30 minutes.

-

Add the fluorogenic substrate MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid).

-

Incubate at 37°C for 1 hour.

-

Stop the reaction with a stop solution (e.g., NaOH).

-

Measure the fluorescence (excitation ~355 nm, emission ~460 nm).

-

Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Conclusion

The described cell culture models and protocols provide a comprehensive framework for the in vitro evaluation of this compound. By employing both MDCK and A549 cell lines, researchers can assess the antiviral efficacy and cytotoxicity in both a standard and a more physiologically relevant context. Consistent and standardized application of these methods will yield reliable data to support the preclinical development of this and other novel anti-influenza agents.

References

- 1. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition | PLOS Pathogens [journals.plos.org]

- 2. This compound: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CS-8958, a Prodrug of the New Neuraminidase Inhibitor R-125489, Shows Long-Acting Anti-Influenza Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition | PLOS Pathogens [journals.plos.org]

Application Notes and Protocols: Determining IC50 Values of Laninamivir Octanoate for Various Influenza Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate is a long-acting neuraminidase (NA) inhibitor, administered as a prodrug that is hydrolyzed to its active form, laninamivir, in the respiratory tract.[1] It is a potent antiviral agent used for the treatment and prophylaxis of influenza A and B virus infections.[1][2][3] The mechanism of action involves the inhibition of the viral neuraminidase enzyme, which is crucial for the release of progeny virions from infected cells, thus preventing the spread of the virus.[2] This document provides detailed protocols for determining the 50% inhibitory concentration (IC50) of this compound against various influenza strains, along with a summary of reported IC50 values.

Mechanism of Action: Neuraminidase Inhibition

Laninamivir, the active metabolite of this compound, functions by binding to the active site of the influenza neuraminidase enzyme. This binding is competitive and prevents the enzyme from cleaving sialic acid residues on the host cell surface, which is a necessary step for the release of newly formed virus particles.[2] The prolonged retention of laninamivir in the respiratory tract allows for a long-lasting antiviral effect from a single administration.[2][4]

Caption: Mechanism of action of this compound.

IC50 Values of this compound for Influenza Strains

The following table summarizes the IC50 values of this compound against various influenza A and B virus strains as reported in the literature.

| Influenza Virus Strain/Subtype | IC50 (nM) | Notes |

| Influenza A | ||

| A(H1N1)pdm09 | 0.27 ± 0.05 (mean ± SD) | Based on 511 isolates.[5] |

| A(H3N2) | 0.62 ± 0.05 (mean ± SD) | Based on 1950 isolates.[5] |

| p09N1 (atypical group 1) | 947 | Recombinant NA.[6] |

| N5 (typical group 1) | 389 | Recombinant NA.[6] |

| Influenza B | ||

| Influenza B | 3.26 ± 0.26 (mean ± SD) | Based on 1238 isolates.[5] |

| p57N2 (typical group 2) | 129 | Recombinant NA.[6] |

Experimental Protocol: Neuraminidase Inhibition Assay

This protocol outlines the methodology for determining the IC50 values of this compound using a fluorometric neuraminidase inhibition assay.

1. Materials and Reagents

-

Purified recombinant neuraminidase (NA) from different influenza strains

-

This compound

-

2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Phosphate-buffered saline (PBS)

-

MES buffer (33 mM)

-

Calcium chloride (CaCl2, 4 mM)

-

Sodium hydroxide (NaOH)

-

96-well black microplates

-

Fluorometer

2. Experimental Workflow

Caption: Experimental workflow for IC50 determination.

3. Detailed Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS to achieve a range of desired concentrations.

-

Dilute the purified recombinant NA to a working concentration (e.g., 10 nM) in PBS.[7]

-

Prepare the MUNANA substrate solution (e.g., 166 µM) in a buffer containing 33 mM MES and 4 mM CaCl2, pH 6.5.[7]

-

-

Assay Protocol:

-

In a 96-well black microplate, add 10 µL of the diluted NA to each well.

-

Add 10 µL of each this compound dilution to the respective wells. Include control wells with PBS instead of the inhibitor.

-

Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]

-

Initiate the enzymatic reaction by adding 30 µL of the MUNANA substrate solution to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

Stop the reaction by adding a stop solution (e.g., 150 µL of 0.1 M NaOH).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity of each well using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Subtract the background fluorescence from the control wells without NA.

-

Plot the percentage of NA inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the neuraminidase activity, by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Conclusion